molecular formula C14H22N2 B1651661 1-Benzyl-2,5-dimethylpiperidin-3-amine CAS No. 1315365-93-5

1-Benzyl-2,5-dimethylpiperidin-3-amine

Cat. No. B1651661
M. Wt: 218.34
InChI Key: MPGWATXLKGPBOP-UHFFFAOYSA-N
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Description

1-Benzyl-2,5-dimethylpiperidin-3-amine is a chemical compound with the CAS Number: 1315365-93-5 . It has a molecular weight of 218.34 and is typically stored at room temperature . The compound is usually in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is 1-benzyl-2,5-dimethyl-3-piperidinamine . The InChI code for this compound is 1S/C14H22N2/c1-11-8-14(15)12(2)16(9-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 . This indicates that the compound has a piperidine ring with benzyl, methyl, and amine substituents.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.34 . It is typically stored at room temperature and is usually in the form of an oil .

Scientific Research Applications

Neurotoxicity and Pyrrole Formation

Research has shown that compounds similar to 1-Benzyl-2,5-dimethylpiperidin-3-amine, specifically 3,4-dimethyl-2,5-hexanedione and its derivatives, react with model amines to form N-substituted tetramethylpyrroles and dimethylpyrroles. These reactions have implications for understanding the neurotoxicity associated with certain substances, as dimethyl substitution has been found to accelerate pyrrole formation and protein crosslinking, potentially explaining the pathogenesis of neurofilament accumulation in neuropathies (Anthony et al., 1983).

Corrosion Inhibition

The inhibition efficiency of certain compounds, including derivatives related to 1-Benzyl-2,5-dimethylpiperidin-3-amine, has been studied for their role in enhancing corrosion resistance of mild steel in acidic solutions. These studies highlight the potential of such compounds in industrial applications requiring corrosion resistance (Salarvand et al., 2017).

DNA Binding and Delivery

Research into poly(β-amino esters) synthesized through reactions involving secondary amines, such as the derivatives of 1-Benzyl-2,5-dimethylpiperidin-3-amine, has explored their potential in DNA binding and delivery. These studies contribute to the development of nonviral vectors for gene therapy, with implications for the design of safer and more efficient gene delivery systems (Lynn and Langer, 2000).

Synthesis of Benzimidazoles

The utility of compounds similar to 1-Benzyl-2,5-dimethylpiperidin-3-amine in synthesizing benzimidazoles through CuI-catalyzed amination of arylhalides with guanidines or amidines has been demonstrated. This method offers a straightforward approach to generating a variety of benzimidazole derivatives, useful in pharmaceutical development (Deng et al., 2009).

Electrophilicity-Nucleophilicity Relations

The study of N,N-Dimethyl-4-aminophenyl cations, related to the structural framework of 1-Benzyl-2,5-dimethylpiperidin-3-amine, has provided insights into the relative reactivity of nucleophiles. This research aids in understanding the interactions between different chemical species, potentially influencing the design of new synthetic pathways in organic chemistry (Dichiarante et al., 2008).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed and may cause skin irritation . The compound is also labeled with the signal word "Danger" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-benzyl-2,5-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-8-14(15)12(2)16(9-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGWATXLKGPBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(N(C1)CC2=CC=CC=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237124
Record name 3-Piperidinamine, 2,5-dimethyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2,5-dimethylpiperidin-3-amine

CAS RN

1315365-93-5
Record name 3-Piperidinamine, 2,5-dimethyl-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315365-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinamine, 2,5-dimethyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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